Fmoc-Aph(Cbm)-OH

Vue d'ensemble

Description

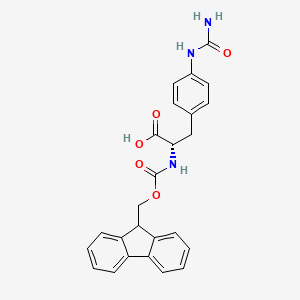

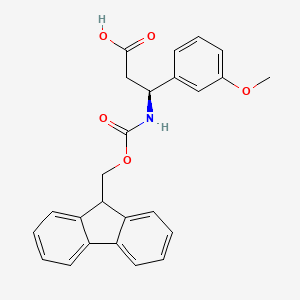

Fmoc-Aph(Cbm)-OH, also known as N-(fluorenylmethoxycarbonyl)-4-ureido-L-phenylalanine, is an organic compound with the molecular formula C25H23N3O5 . It is a type of amino acid protecting group, often used in peptide synthesis and solid-phase synthesis .

Synthesis Analysis

The synthesis of Fmoc-Aph(Cbm)-OH is complex and usually involves multiple steps and synthesis . A common synthesis method involves the reaction of 2-phenylmethyl oxirane (Fmoc-Cbm-OH) with D-phenylalanine (D-Aph-OH) to produce fluorenylmethoxycarbonyl-D-phenylalanine (Fmoc-D-Aph-OH). This is then transformed into its amide form (Fmoc-D-Aph(Cbm)-OH) through an aminocarbonylation reaction .Molecular Structure Analysis

The molecular structure of Fmoc-Aph(Cbm)-OH includes a total of 59 bonds. There are 36 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 urea (-thio) derivative .Chemical Reactions Analysis

As an amino acid protecting group, Fmoc-Aph(Cbm)-OH plays a crucial role in peptide synthesis and solid-phase synthesis. It prevents the amino acid from undergoing nonspecific reactions during the synthesis process, thereby protecting the target amino acid .Physical And Chemical Properties Analysis

Fmoc-Aph(Cbm)-OH has a molecular weight of 445.5 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds, contributing to its flexibility . Its exact mass and monoisotopic mass are both 445.16377084 g/mol . The topological polar surface area is 131 Ų .Applications De Recherche Scientifique

Self-Assembly and Nanostructure Formation

Fmoc-modified amino acids, including Fmoc-Aph(Cbm)-OH, exhibit remarkable self-assembly characteristics. This property is harnessed to create nanostructures with diverse morphologies. These nanostructures can be used in the development of nanoscale devices and materials with specific physical, chemical, or biological properties .

Drug Delivery Systems

The inherent hydrophobicity and aromaticity of the Fmoc group can be utilized to develop drug delivery systems. Fmoc-modified amino acids can form carriers that encapsulate therapeutic agents, protecting them from degradation and ensuring targeted delivery to specific sites within the body .

Bio-Templating

In bio-templating, Fmoc-Aph(Cbm)-OH can be used to create templates that guide the formation of other molecular structures. This application is particularly useful in tissue engineering, where it can help in the construction of scaffolds that support cell growth and tissue formation .

Optical Applications

Due to the fluorescent nature of the Fmoc group, Fmoc-Aph(Cbm)-OH can be applied in optical technologies. It can be used in the creation of fluorescent probes for imaging and diagnostic purposes, as well as in the development of materials with specific optical properties .

Catalytic Properties

The Fmoc moiety can enhance the catalytic properties of peptides. Fmoc-modified peptides can act as catalysts in various chemical reactions, potentially offering a biocompatible alternative to traditional catalysts used in chemical synthesis .

Antimicrobial Materials

The self-assembly features of Fmoc-modified amino acids can be exploited to create antimicrobial materials. These materials can disrupt microbial membranes or interfere with microbial adhesion, making them promising candidates for use in medical devices and coatings to prevent infections .

Mécanisme D'action

Target of Action

Fmoc-Aph(Cbm)-OH, a modified amino acid, primarily targets the formation of various structures through self-assembly . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Mode of Action

The compound interacts with its targets through self-assembly, a process facilitated by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This results in the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Aph(Cbm)-OH are primarily related to the self-assembly of the compound. The unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Result of Action

The result of Fmoc-Aph(Cbm)-OH’s action is the formation of various structures with unique properties . These structures serve as bio-organic scaffolds for diverse applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of Fmoc-Aph(Cbm)-OH can be influenced by environmental factors. For instance, solvent variation can control the morphologies resulting from self-assembly . Furthermore, pH-dependent self-assembly can modulate the optical properties of Fmoc .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOFBZCSQAEJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139856 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324017-23-4 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324017-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)